4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Description
This compound belongs to the benzoxazepinone class, characterized by a seven-membered heterocyclic ring fused with a benzene moiety. The structure features a 5-chloro-2-fluorophenyl substituent and a methyl group at position 2, which influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-10-16(20)19(14-8-12(17)6-7-13(14)18)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUXIAAPTVJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs boronic acids or esters and halides in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Benzoxazepinone Derivatives
Compound : 4-Methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one ()
- Substituents : Phenyl group at position 5, 7-chloro substitution.
- Molecular Weight : 273.72 g/mol (C₁₅H₁₂ClN₂O₂).
- Key Differences :
- The target compound replaces the phenyl group with a 5-chloro-2-fluorophenyl moiety, introducing enhanced electronegativity and lipophilicity due to fluorine.
- The 2-methyl group in the target compound may stabilize ring puckering (see Section 2.3), whereas the analog lacks this feature.
- Synthesis : Both compounds likely employ alkylation strategies (e.g., iodomethane for methylation) .
Comparison with Benzodiazepines
Compound : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) ()
- Substituents : 2-chlorophenyl, nitro group at position 5.
- Molecular Weight : 329.74 g/mol (C₁₆H₁₂ClN₃O₃).
- Key Differences: Core Structure: Methylclonazepam is a benzodiazepine with a diazepine ring, whereas the target compound is a benzoxazepinone with an oxygen atom replacing one nitrogen. Pharmacology: Benzodiazepines like methylclonazepam typically exhibit sedative effects via GABAₐ receptor modulation, while benzoxazepinones may target distinct pathways (e.g., kinase inhibition). Electron-Withdrawing Groups: The nitro group in methylclonazepam increases reactivity compared to the ketone in the target compound .
Comparison with Other Tetrahydrobenzoxazepines
Compound: 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride ()
- Substituents: 2-aminoethyl group.
- Molecular Weight : 242.71 g/mol (C₁₁H₁₅ClN₂O₂).
- Key Differences: The aminoethyl group introduces a basic amine, enhancing solubility in polar solvents compared to the hydrophobic 5-chloro-2-fluorophenyl group in the target compound.
Structural and Physicochemical Analysis
Ring Puckering and Conformational Stability
The seven-membered benzoxazepinone ring in the target compound may adopt non-planar conformations. The 2-methyl group could restrict puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates . This rigidity may enhance binding specificity compared to analogs like ’s compound, which lacks steric hindrance at position 2.
Substituent Effects on Pharmacokinetics
- 5-Chloro-2-fluorophenyl Group: The fluorine atom increases metabolic stability (resistance to CYP450 oxidation) and membrane permeability compared to non-halogenated analogs.
Data Table: Structural and Physicochemical Comparison
*Calculated for C₁₆H₁₂ClFNO₂.
Biological Activity
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydro-benzoxazepine core, substituted with a chloro and fluorophenyl group. The molecular formula is with a molar mass of approximately 275.74 g/mol. The presence of halogen substituents often enhances the lipophilicity and biological activity of compounds.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that derivatives of benzoxazepines exhibit antidepressant-like effects. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Antipsychotic Properties : Certain benzoxazepine derivatives have shown promise as antipsychotics by acting as antagonists at dopamine D2 receptors. This mechanism is critical in managing psychotic disorders.
- CNS Activity : Compounds similar to 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one have demonstrated the ability to cross the blood-brain barrier, indicating potential central nervous system (CNS) effects. This property is particularly relevant for developing treatments for neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may selectively bind to various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymatic Activity : Some studies indicate that related compounds inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine synthesis.
Case Studies and Experimental Data
A study published in PubMed evaluated various benzoxazepine derivatives for their ability to inhibit PNMT. The results demonstrated that certain derivatives exhibited high selectivity ratios for PNMT inhibition compared to alpha(2)-adrenoceptor binding, suggesting potential therapeutic applications in managing stress-related disorders .
Moreover, the European Food Safety Authority (EFSA) has conducted risk assessments on similar compounds, providing insights into their safety profiles and potential toxicological effects .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Antipsychotic | D2 receptor antagonism | |
| CNS Penetration | Ability to cross blood-brain barrier |
Selectivity Ratios for Inhibition
| Compound | PNMT K(i) (nM) | Alpha(2) K(i) (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Fluoro-THBA | 15 | 1120 | >75 |
| 4-Fluoro-8-nitro-THBA | 10 | 9000 | >900 |
Q & A
Q. What are the standard synthetic protocols for 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?
The synthesis typically involves a multi-step approach, starting with the benzoxazepine core. A common method includes:
- Acylation : Reacting the core with 5-chloro-2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Cyclization : Intramolecular cyclization under reflux in dry ethanol or toluene, often catalyzed by acidic conditions (e.g., HCl gas) .
- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key characterization methods include:
- Spectroscopy :
- NMR (¹H/¹³C): To confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯O interactions), and heterocyclic conformation (twisted boat/chair intermediates) .
- Elemental Analysis : Validates purity (>95%) via C/H/N percentages .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Storage : In inert atmospheres (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis of the benzoxazepine ring.
- Stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products, particularly under light or humid conditions .
Advanced Research Questions
Q. How can reaction mechanisms for substituent modifications (e.g., halogen replacement) be systematically investigated?
- Nucleophilic Substitution : Use NaOMe/MeOH or KCN/DMF to replace the 5-chloro group, tracking kinetics via LC-MS and DFT calculations to predict transition states .
- Reduction of Fluorophenyl Group : Employ LiAlH4 or catalytic hydrogenation (Pd/C) to study regioselectivity, validated by ¹⁹F NMR to confirm retention/loss of fluorine .
- Controlled Oxidation : Test KMnO4 or m-CPBA to generate hydroxylated derivatives, analyzing products via IR spectroscopy for carbonyl shifts .
Q. How can contradictory data in synthetic pathways (e.g., unexpected ring formations) be resolved?
- Case Study : If a 1,4-benzothiazin-3-one forms instead of the expected benzodiazepine (as in related compounds), use:
Q. What strategies optimize pharmacological activity studies, such as receptor binding assays?
- Target Selection : Prioritize GABAA or serotonin receptors based on structural analogs (e.g., diazepam’s benzodiazepine scaffold) .
- Assay Design :
- In Vitro Binding : Radioligand displacement (³H-flumazenil for GABAA), with IC50 determination via nonlinear regression .
- Functional Assays : Patch-clamp electrophysiology to measure chloride ion flux in transfected HEK cells .
Q. How can computational and experimental data be integrated to predict metabolic pathways?
- In Silico Tools : Use CYP450 isoform-specific docking (e.g., CYP3A4, AutoDock Vina) to identify potential oxidation sites (e.g., methyl or fluorophenyl groups) .
- In Vitro Validation : Incubate with liver microsomes (human or rat), followed by LC-QTOF-MS to detect hydroxylated or demethylated metabolites .
Q. What methodologies address discrepancies in crystallographic vs. spectroscopic conformational analyses?
- Comparative Analysis :
- X-ray Data : Resolve solid-state conformation (e.g., equatorial vs. axial substituents) .
- Solution-State NMR : Use NOESY to detect through-space interactions, confirming dynamic flexibility in solvent .
- Statistical Validation : Apply Rfree values and Ramachandran plots to assess crystallographic model reliability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Substituent Modifications
| Reaction Type | Reagents/Conditions | Major Products | Analytical Validation |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe/MeOH, 60°C, 12 h | Methoxy derivatives | ¹H NMR (δ 3.2–3.5 ppm) |
| Catalytic Reduction | H2/Pd-C, EtOH, RT | Dehalogenated analogs | ¹⁹F NMR loss |
| Oxidation | KMnO4/H2O, 0°C | Hydroxylated products | IR (C=O stretch ~1700 cm⁻¹) |
Q. Table 2. Comparative Pharmacological Profiles of Benzoxazepine Analogs
| Compound | Target Receptor | IC50 (nM) | Selectivity (vs. GABAA) | Reference |
|---|---|---|---|---|
| Target Compound | GABAA | 12.3 ± 1.5 | 10-fold over 5-HT2A | |
| Diazepam | GABAA | 8.9 ± 0.7 | Non-selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
